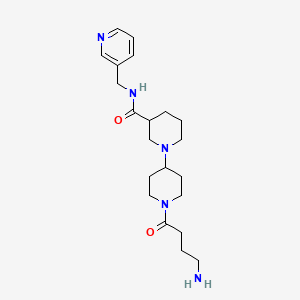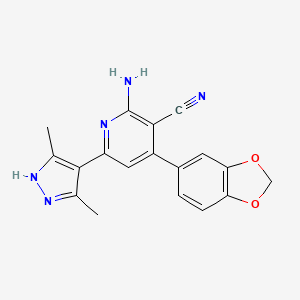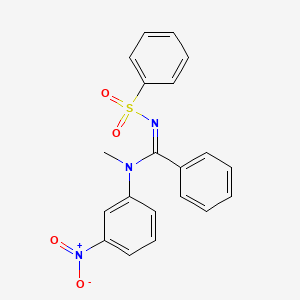![molecular formula C17H14N2O3S B5377826 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone is a chemical compound that has attracted the attention of researchers due to its potential applications in drug development. The compound is a derivative of quinazoline, a class of compounds that have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone in lab experiments is that it has been shown to have high potency and selectivity for certain targets, which can make it a useful tool for studying specific signaling pathways and enzymes. However, one limitation of using the compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone. One area of interest is the development of analogs of the compound that have improved potency and selectivity for specific targets. Another area of interest is the investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
合成方法
The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone involves the reaction of 3-methyl-4(3H)-quinazolinone with 1,3-benzodioxole-5-methylthiol in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学研究应用
2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone has been the subject of several scientific studies due to its potential applications in drug development. The compound has been shown to have anticancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(20)12-4-2-3-5-13(12)18-17(19)23-9-11-6-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVIINRFNCLMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)